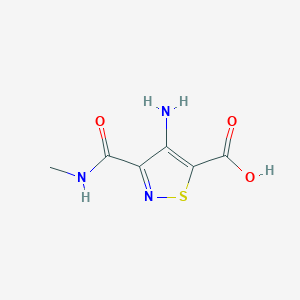

4-Amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S/c1-8-5(10)3-2(7)4(6(11)12)13-9-3/h7H2,1H3,(H,8,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXAYWDDSYOFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NSC(=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction. Subsequent functional group modifications introduce the amino, methylcarbamoyl, and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups, such as the carboxylic acid, to alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Biological Activities

Research indicates that 4-Amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylic acid exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds containing thiazole rings can exhibit antimicrobial effects against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be useful in drug development targeting metabolic disorders.

Pharmaceutical Applications

The pharmaceutical industry is particularly interested in this compound due to its potential therapeutic properties:

- Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce side effects. Research is ongoing to explore its role as a scaffold for new drug candidates targeting bacterial infections and inflammatory diseases.

- Bioavailability Studies : Investigations into the pharmacokinetics of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Agricultural Applications

In agriculture, compounds like this compound can be utilized as:

- Pesticides : Its potential antimicrobial properties may extend to protecting crops from fungal infections or bacterial diseases.

- Plant Growth Regulators : Research into its effects on plant growth could lead to applications in enhancing crop yields or stress resistance.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound against common bacterial strains. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Anti-inflammatory Research

In vitro studies assessed the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory cytokines. Results demonstrated a reduction in pro-inflammatory markers, suggesting therapeutic potential for treating conditions such as rheumatoid arthritis.

Mechanism of Action

The mechanism by which 4-Amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s structural analogs differ primarily in substituents at positions 3 and 4 of the thiazole ring, leading to variations in physicochemical properties, biological activity, and applications. Below is a detailed comparison with three key analogs:

4-Amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic Acid

- Molecular Formula : C₉H₁₁N₃O₃S

- Molecular Weight : 241.27 g/mol

- Key Differences :

- Applications : Investigated as a scaffold for kinase inhibitors due to its ability to form hydrogen bonds with ATP-binding pockets .

4-Amino-3-(pyridin-3-yl)-1,2-thiazole-5-carboxylic Acid

- Molecular Formula : C₁₀H₉N₃O₂S

- Molecular Weight : 235.27 g/mol

- Increased solubility in polar solvents compared to the carbamoyl-containing analogs.

- Applications : Explored in metal-organic frameworks (MOFs) and as a ligand for transition-metal catalysts due to its chelating pyridine moiety .

3-Methoxy-1,2-thiazole-5-carboxylic Acid

- Molecular Formula: C₅H₅NO₃S

- Molecular Weight : 159.16 g/mol

- Key Differences: Lacks the amino and carbamoyl groups, reducing hydrogen-bonding capacity. The methoxy group enhances electron density on the thiazole ring, altering reactivity in electrophilic substitutions.

- Applications : Utilized in material science for synthesizing polymers with improved thermal stability (~250°C decomposition temperature) and in photovoltaics for light-absorbing properties .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Bioactivity : The methylcarbamoyl group in the target compound enables moderate COX-2 inhibition, while the cyclopropylmethyl analog shows stronger kinase inhibition due to improved hydrophobic interactions .

- Material Science : The methoxy analog’s high thermal stability makes it superior for high-temperature applications compared to carbamoyl derivatives .

- Synthetic Accessibility : The pyridin-3-yl analog is more synthetically challenging due to regioselectivity issues in pyridine coupling, whereas the methylcarbamoyl derivative is readily synthesized via urea formation .

Biological Activity

4-Amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylic acid is a thiazole derivative with potential therapeutic applications. Its unique structure, characterized by an amino group, a methylcarbamoyl moiety, and a carboxylic acid functional group, makes it an interesting compound for medicinal chemistry. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C6H7N3O3S

- Molecular Weight : 189.20 g/mol

- CAS Number : 4592-56-7

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer activities. A study highlighted that 2-amino-thiazole derivatives demonstrated anti-proliferative effects on human leukemia cells (K562) through induction of apoptosis and cell cycle arrest. The structural features of this compound may contribute to similar activities by modulating signaling pathways involved in cancer cell growth and survival .

Anti-inflammatory Effects

Emerging evidence suggests that thiazole compounds can exert anti-inflammatory effects. For example, a related thiazole derivative was shown to inhibit pro-inflammatory cytokines in vitro, which indicates potential applications in treating inflammatory diseases. The mechanism may involve the modulation of NF-kB signaling pathways and the reduction of oxidative stress markers .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. These may include:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : Binding to specific receptors could modulate cellular responses related to inflammation or cancer progression.

- Gene Expression Modulation : It might influence the expression levels of genes associated with cell proliferation and apoptosis.

Study on Anticancer Activity

A study conducted on a series of thiazole derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The results suggested that these compounds could induce apoptosis through the activation of caspase pathways .

Study on Anti-inflammatory Effects

In another study focusing on thiazole derivatives, researchers found that certain compounds reduced inflammation in animal models by lowering levels of TNF-alpha and IL-6. This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer:

- Step 1: Start with heterocyclic ring formation via cyclization of thiourea derivatives with α-halo ketones, followed by carbamoylation using methyl isocyanate.

- Step 2: Optimize reaction conditions (solvent, temperature, catalyst) using computational reaction path search methods (e.g., quantum chemical calculations) to identify energy barriers and intermediates .

- Step 3: Validate with microwave-assisted synthesis (e.g., 50–100 W, 80–120°C) to reduce reaction time and improve yield, as demonstrated in analogous thiazole syntheses .

- Key Parameters: Monitor purity via HPLC (USP standards) and confirm structures with NMR (¹H/¹³C) and IR spectroscopy .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation: Use high-resolution mass spectrometry (HRMS) for molecular formula validation and X-ray crystallography for absolute stereochemistry (if crystalline).

- Physicochemical Profiling:

- Solubility: Perform shake-flask experiments in buffers (pH 1.2–7.4).

- Stability: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

- Thermal Properties: Differential scanning calorimetry (DSC) for melting point determination (cf. : mp 201–215°C for analogs) .

Q. What biological activities are associated with thiazole-carboxylic acid derivatives, and how can preliminary assays be designed?

Methodological Answer:

- Target Activities: Prioritize anti-inflammatory (COX-2 inhibition), antiviral (viral protease inhibition), and antifungal (CYP51 assays) screens based on thiazole moiety activity .

- Assay Design:

- In Vitro: Use cell-free enzymatic assays (e.g., IC₅₀ determination) and microbial growth inhibition tests (MIC values).

- Cell-Based: Cytotoxicity profiling (MTT assay) in HEK-293 or HepG2 cells to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Step 1: Perform molecular docking (AutoDock Vina) to identify binding poses in target proteins (e.g., COX-2, viral proteases). Compare with conflicting experimental IC₅₀ values.

- Step 2: Analyze assay conditions (e.g., buffer pH, purity of test compound) from literature. Replicate assays using USP-grade standards to isolate variables .

- Step 3: Apply machine learning (QSAR models) to predict activity cliffs and validate with in vitro data .

Q. What strategies are effective for optimizing reactor design in scaled-up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Q. How can researchers integrate high-throughput experimentation (HTE) with computational screening for derivative synthesis?

Methodological Answer:

- Workflow:

- Virtual Library: Generate 500–1,000 derivatives using combinatorial chemistry software (e.g., ChemAxon). Filter via ADMET predictors.

- HTE Setup: Use automated liquid handlers for parallel synthesis in 96-well plates. Test under varied conditions (e.g., solvent, catalyst loadings) .

- Data Integration: Apply informatics tools to correlate computational predictions (e.g., Gibbs free energy) with experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.